

# Flestolol Sulfate: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

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## Compound of Interest

Compound Name: Flestolol Sulfate

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## Abstract

Flestolol is a short-acting, competitive, nonselective beta-adrenergic receptor antagonist. Its rapid metabolism by plasma esterases results in an ultra-short half-life, making it a subject of interest for applications where tight control of beta-blockade is crucial. This document provides a detailed overview of the synthesis of **Flestolol Sulfate** and its key chemical properties. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

## Chemical Properties of Flestolol and Flestolol Sulfate

Flestolol and its sulfate salt possess distinct physicochemical properties that are critical for their formulation and biological activity. The following tables summarize the key quantitative data available for these compounds.

Table 1: Chemical and Physical Properties of Flestolol

Property	Value	Source
IUPAC Name	[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate	PubChem
Molecular Formula	C <sub>15</sub> H <sub>22</sub> FN <sub>3</sub> O <sub>4</sub>	PubChem[1]
Molecular Weight	327.35 g/mol	PubChem[1]
CAS Number	87721-62-8	Wikipedia[2]
Melting Point	Not available	
Solubility	Not available	
pKa	Not available	
LogP	0.2 (Computed)	PubChem[1]

Table 2: Chemical and Physical Properties of **Flestolol Sulfate**

Property	Value	Source
IUPAC Name	[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate;sulfuric acid	PharmaCompass[3]
Molecular Formula	C <sub>15</sub> H <sub>24</sub> FN <sub>3</sub> O <sub>8</sub> S	CymitQuimica[4]
Molecular Weight	425.43 g/mol	CymitQuimica[4]
CAS Number	88844-73-9	PharmaCompass[3]
Physical Form	Solid	CymitQuimica[4]
Melting Point	Not available	
Solubility	Not available	

Note: Experimentally determined values for melting point and solubility of both Flestolol and **Flestolol Sulfate** are not readily available in the public domain. The provided LogP value is a computed estimate.

## Synthesis of Flestolol Sulfate

The synthesis of **Flestolol Sulfate** is a multi-step process that begins with the preparation of key intermediates, followed by their condensation and subsequent salt formation. The overall synthetic scheme is outlined below, followed by a detailed description of each step.

### Overall Synthesis Scheme

The synthesis of Flestolol (5) is achieved through a two-step process, followed by the formation of the sulfate salt. The first step involves the acylation of glycidol (2) with 2-fluorobenzoyl chloride (1) to yield the epoxide intermediate, 2,3-epoxypropyl 2-fluorobenzoate (3). The second key intermediate, (2-amino-2-methyl-propyl)-urea (4), is prepared by the reaction of 1,1-dimethylethylenediamine with urea. These two intermediates are then reacted to form Flestolol. Finally, Flestolol is treated with sulfuric acid to produce **Flestolol Sulfate**.<sup>[2]</sup>

### Experimental Protocols

The following are detailed experimental protocols for the synthesis of **Flestolol Sulfate**, based on literature descriptions.<sup>[5]</sup>

#### Step 1: Synthesis of 2,3-Epoxypropyl 2-Fluorobenzoate (3)

- **Materials:** 2-Fluorobenzoyl chloride (1), Glycidol (2), Pyridine, Anhydrous diethyl ether.
- **Procedure:** To a stirred solution of glycidol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether at 0 °C, a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The resulting precipitate (pyridinium hydrochloride) is removed by filtration. The filtrate is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2,3-epoxypropyl 2-fluorobenzoate as an oil, which can be purified by vacuum distillation.

### Step 2: Synthesis of (2-Amino-2-methyl-propyl)-urea (4)

- Materials: 1,1-Dimethylethylenediamine, Urea, Xylene.
- Procedure: A mixture of 1,1-dimethylethylenediamine (1.0 equivalent) and urea (1.0 equivalent) in a suitable high-boiling solvent such as xylene is heated to reflux. The reaction progresses with the evolution of ammonia. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, (2-amino-2-methyl-propyl)-urea, may precipitate. The solid is collected by filtration, washed with a cold solvent, and can be recrystallized to achieve higher purity.

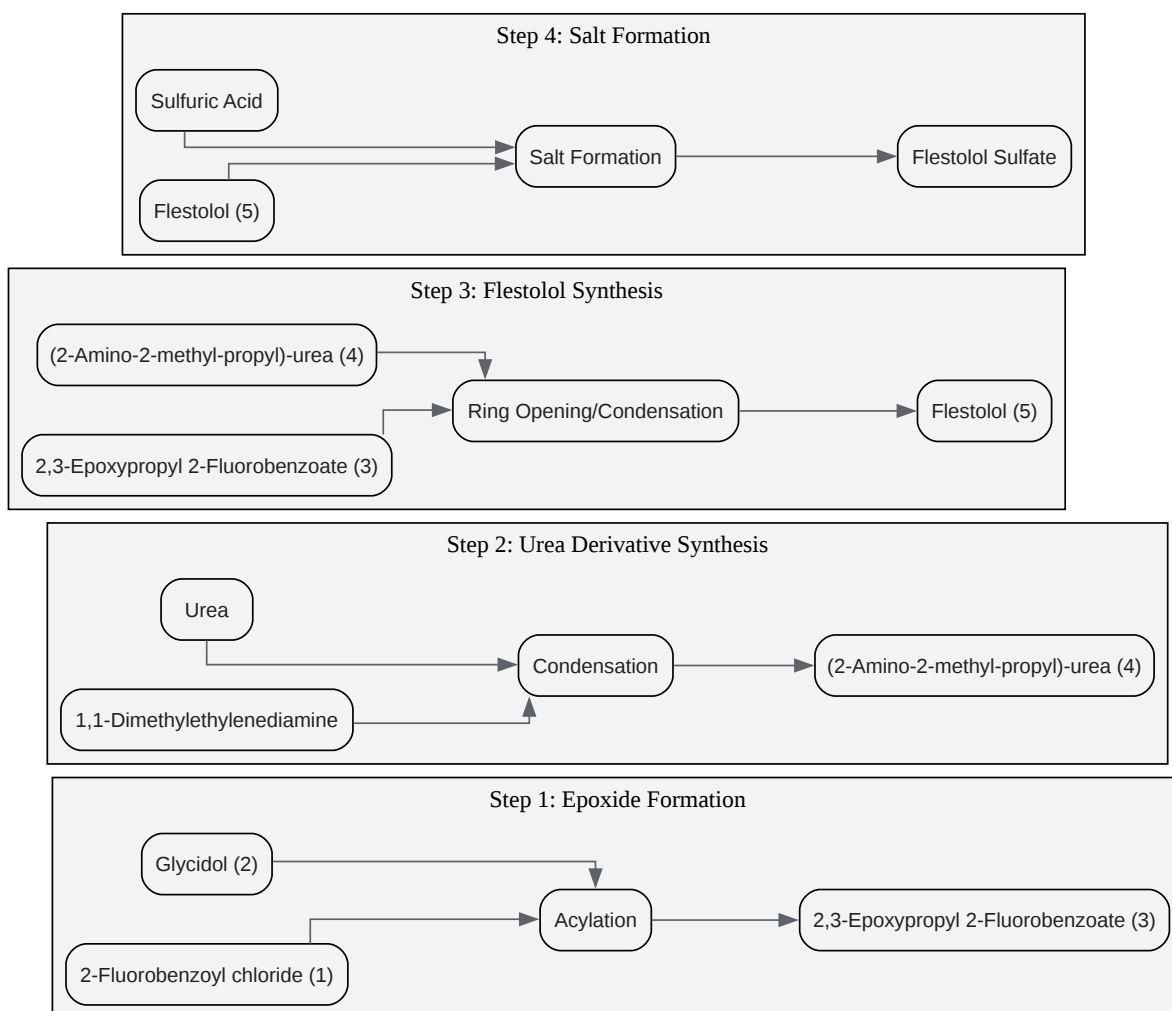
### Step 3: Synthesis of Flestolol (5)

- Materials: 2,3-Epoxypropyl 2-fluorobenzoate (3), (2-Amino-2-methyl-propyl)-urea (4), a suitable solvent (e.g., ethanol or isopropanol).
- Procedure: A solution of 2,3-epoxypropyl 2-fluorobenzoate (1.0 equivalent) and (2-amino-2-methyl-propyl)-urea (1.0 equivalent) in a suitable protic solvent like ethanol is heated to reflux for several hours. The reaction progress is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield Flestolol as a viscous oil or a low-melting solid.

### Step 4: Synthesis of **Flestolol Sulfate**

- Materials: Flestolol (5), Sulfuric acid, Ethanol.
- Procedure: Flestolol is dissolved in a minimal amount of cold ethanol. To this solution, a stoichiometric amount of a solution of sulfuric acid in ethanol is added dropwise with stirring. The **Flestolol Sulfate** salt precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.

## Synthesis Workflow Diagram



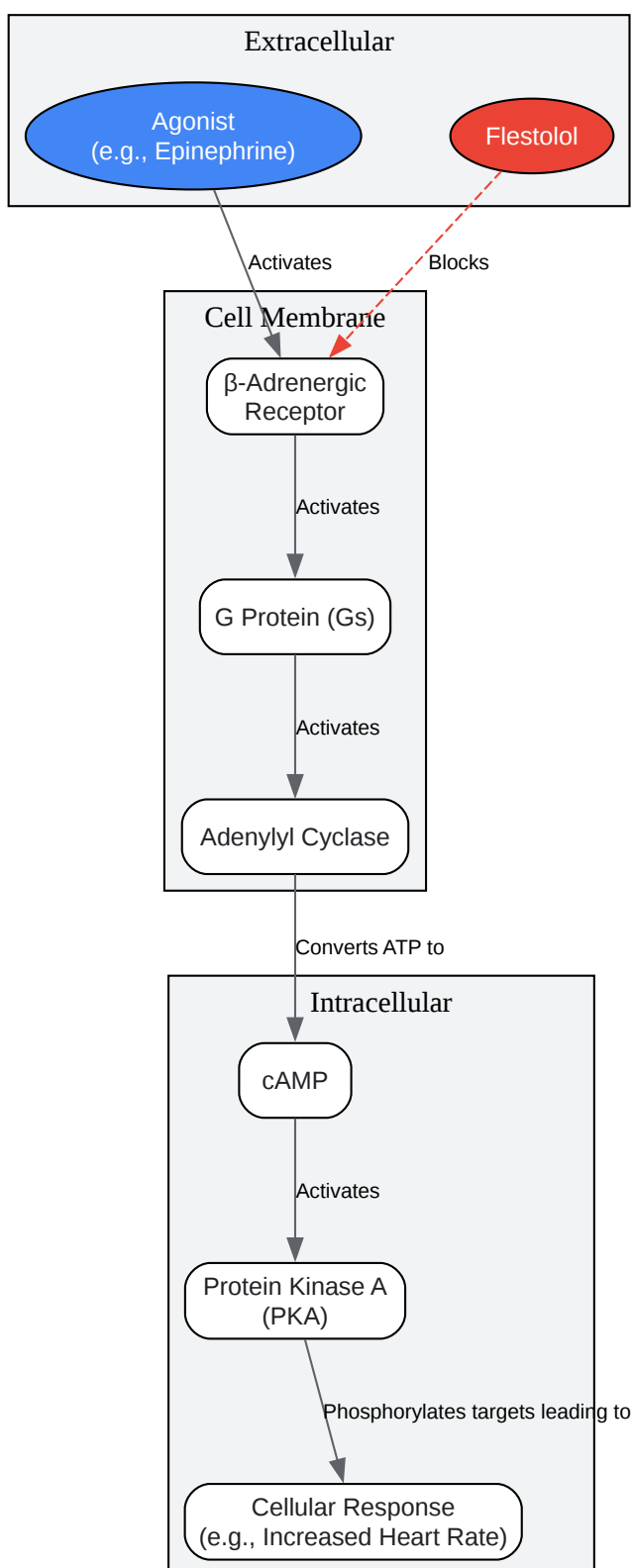
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Caption: Workflow for the synthesis of **Flestolol Sulfate**.

## Mechanism of Action: Beta-Adrenergic Receptor Blockade

Flestolol functions as a competitive antagonist at beta-adrenergic receptors. These receptors are a class of G protein-coupled receptors that are targets of the catecholamines, epinephrine and norepinephrine. The blockade of these receptors, particularly the  $\beta_1$  subtype found predominantly in cardiac tissue, leads to a reduction in heart rate, myocardial contractility, and blood pressure. The signaling pathway initiated by beta-adrenergic receptor activation and its inhibition by Flestolol is depicted below.

### Beta-Adrenergic Signaling Pathway



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## References

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- To cite this document: BenchChem. [Flestolol Sulfate: A Comprehensive Technical Guide to its Synthesis and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672772#fleistolol-sulfate-synthesis-and-chemical-properties]

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